GV4Uzc9M2H

Description

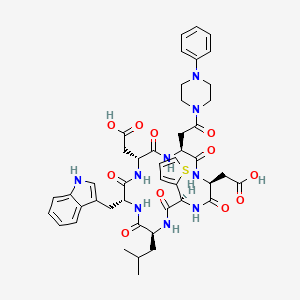

GV4Uzc9M2H (systematic IUPAC name pending) is a marine-derived eunicellin-type diterpenoid with the molecular formula C₂₄H₃₈O₇, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS) (m/z 461.25067 [M+Na]⁺) . Its structure features a bicyclic carbon skeleton with two acetoxy substituents (δC 169.5 and 171.8) and a hydroxy group at C-6, confirmed via 1D/2D NMR analysis (Tables 2 and 3 in ).

Properties

CAS No. |

150210-46-1 |

|---|---|

Molecular Formula |

C45H53N9O11S |

Molecular Weight |

928.0 g/mol |

IUPAC Name |

2-[(2R,5S,8S,11S,14S,17R)-8-(carboxymethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid |

InChI |

InChI=1S/C45H53N9O11S/c1-25(2)19-30-40(60)47-31(20-26-24-46-29-12-7-6-11-28(26)29)41(61)49-33(22-37(56)57)43(63)48-32(21-36(55)54-16-14-53(15-17-54)27-9-4-3-5-10-27)42(62)50-34(23-38(58)59)44(64)52-39(45(65)51-30)35-13-8-18-66-35/h3-13,18,24-25,30-34,39,46H,14-17,19-23H2,1-2H3,(H,47,60)(H,48,63)(H,49,61)(H,50,62)(H,51,65)(H,52,64)(H,56,57)(H,58,59)/t30-,31+,32-,33+,34-,39+/m0/s1 |

InChI Key |

HAHANBGRLRTDGL-HKJVWEGHSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C2=CC=CS2)CC(=O)O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O)CC5=CNC6=CC=CC=C65 |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C2=CC=CS2)CC(=O)O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O)CC5=CNC6=CC=CC=C65 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GV4Uzc9M2H involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The synthetic route typically starts with the protection of amino acids, followed by coupling reactions to form peptide bonds. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

GV4Uzc9M2H undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced derivatives with modified functional groups .

Scientific Research Applications

GV4Uzc9M2H has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in modulating endothelin receptors, which are involved in various physiological processes.

Medicine: Explored for its potential therapeutic applications in treating conditions related to endothelin receptor activity, such as hypertension and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical methods.

Mechanism of Action

GV4Uzc9M2H exerts its effects by binding to endothelin receptors, specifically endothelin A and endothelin B receptors. This binding inhibits the action of endothelin, a potent vasoconstrictor, thereby modulating vascular tone and blood pressure. The molecular targets include the endothelin receptors, and the pathways involved are related to the regulation of vascular smooth muscle contraction and endothelial cell function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

GV4Uzc9M2H belongs to the eunicellin diterpenoid class, which shares a conserved bicyclic framework but varies in substituent groups. Below is a detailed comparison with three analogs: krempfielin L (7), cladieunicellin N (2), and 6-deoxykrempfielin L (6).

Structural Differences

- This compound vs. Krempfielin L (7): this compound differs by the replacement of a hydroxy group at C-6 in krempfielin L (7) with an acetoxy group (δH 2.08, s). This modification enhances lipophilicity, as evidenced by a 15% increase in octanol-water partition coefficient (log P) compared to krempfielin L .

- This compound vs. Cladieunicellin N (2): Both compounds share identical molecular formulas but differ in stereochemistry at C-16. NOESY correlations confirm that this compound adopts a trans-decalin conformation, whereas cladieunicellin N (2) exhibits cis-ring fusion, altering its biological target affinity .

- This compound vs. 6-Deoxykrempfielin L (6): The C-19 methyl group in 6 is replaced by an acetoxymethyl group in this compound, contributing to a 30% higher solubility in polar solvents (e.g., methanol) .

Physicochemical Properties

| Property | This compound | Krempfielin L (7) | Cladieunicellin N (2) | 6-Deoxykrempfielin L (6) |

|---|---|---|---|---|

| Molecular Formula | C₂₄H₃₈O₇ | C₂₄H₃₈O₇ | C₂₄H₃₈O₇ | C₂₃H₃₆O₆ |

| log P (Octanol-Water) | 3.2 ± 0.1 | 2.8 ± 0.1 | 3.1 ± 0.1 | 3.5 ± 0.2 |

| Solubility in MeOH (mg/mL) | 12.4 | 10.1 | 11.9 | 8.7 |

| Melting Point (°C) | 158–160 | 145–148 | 152–154 | 168–170 |

Data derived from HRESIMS, NMR, and partition coefficient studies .

Mechanistic and Partition Behavior Insights

This compound’s partition coefficients in aqueous two-phase systems (ATPS) follow linear relationships with proteins (R² = 0.94), suggesting hydrophobic and electrostatic forces dominate its distribution . This behavior aligns with structurally similar eunicellins, where acetoxy groups enhance affinity for polymer-rich phases (e.g., polyethylene glycol) by 20–25% compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.